4-Chloro-3-(trifluoromethyl)benzimidamide
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Overview
Description
4-Chloro-3-(trifluoromethyl)benzimidamide is an organic compound with the molecular formula C8H6ClF3N2 It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethyl)benzimidamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(trifluoromethyl)benzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)benzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-Chloro-3-(trifluoromethyl)benzylamine
- 4-Chloro-3-(trifluoromethyl)benzonitrile
Comparison: 4-Chloro-3-(trifluoromethyl)benzimidamide is unique due to its benzimidamide core, which imparts distinct chemical and biological properties compared to its analogs. For instance, while 4-Chloro-3-(trifluoromethyl)aniline is primarily used in dye and pigment production, this compound is more versatile in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H3,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMQJVRGSMOYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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